Benzo(1,2-b:4,5-b')bis(1)benzothiophene, 6,12-dimethyl-
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Overview
Description
6,12-dimethyldibenzo[d,d']benzo[1,2-b:4,5-b']bisthiophene is an organic heteropentacyclic compound that is p-xylene in which the 2-3 and 5-6 bonds of the benzene ring have each been fused with the b edge of a benzothiophene moiety. It has a role as a mutagen. It is an organic heteropentacyclic compound and an organosulfur heterocyclic compound.
Scientific Research Applications
Organic Optoelectronics
Benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, which share structural similarities with Benzo(1,2-b:4,5-b')bis(1)benzothiophene, 6,12-dimethyl-, have shown significant promise in the field of organic optoelectronics. These materials exhibit an open-shell biradical nature and have been explored for various applications due to their unique electronic and optical properties. Future research directions are focused on enhancing the performance and understanding the underlying mechanisms of these materials in optoelectronic devices (Tam & Wu, 2015).
Synthetic Chemistry
The synthesis and application of related compounds like 5,5′-Methylene-bis(benzotriazole) have been explored due to their utility as intermediates in producing metal passivators and light-sensitive materials. These compounds highlight the importance of developing practical and environmentally benign synthetic methods that could potentially apply to Benzo(1,2-b:4,5-b')bis(1)benzothiophene derivatives, emphasizing green chemistry principles (Gu, Yu, Zhang, & Xu, 2009).
Detoxification and Environmental Applications
The detoxification capabilities of certain bacteria and lactic acid bacteria against carcinogenic compounds like benzo[a]pyrene (B[a]p) suggest a potential environmental application for structurally similar compounds like Benzo(1,2-b:4,5-b')bis(1)benzothiophene. These studies indicate the effectiveness of microbial systems in removing toxic substances from the environment, which could be explored for compounds with similar structures (Shoukat, 2020).
Flame Retardants and Environmental Impact
Research into novel brominated flame retardants, including those with aromatic structures, highlights the need for understanding their occurrence, environmental fate, and potential risks. This research underscores the importance of monitoring and developing safer alternatives for flame retardants with complex aromatic structures, which could include derivatives of Benzo(1,2-b:4,5-b')bis(1)benzothiophene (Zuiderveen, Slootweg, & de Boer, 2020).
properties
CAS RN |
37750-86-0 |
---|---|
Product Name |
Benzo(1,2-b:4,5-b')bis(1)benzothiophene, 6,12-dimethyl- |
Molecular Formula |
C20H14S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene |
InChI |
InChI=1S/C20H14S2/c1-11-17-13-7-3-5-9-15(13)22-20(17)12(2)18-14-8-4-6-10-16(14)21-19(11)18/h3-10H,1-2H3 |
InChI Key |
SMSBYNWSDGBVOO-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3SC2=C(C4=C1SC5=CC=CC=C54)C |
Canonical SMILES |
CC1=C2C3=CC=CC=C3SC2=C(C4=C1SC5=CC=CC=C54)C |
Other CAS RN |
37750-86-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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